(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one
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Description
(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H22N4O3 and its molecular weight is 354.41. The purity is usually 95%.
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Scientific Research Applications
Pharmaceutical Research and Development
Compounds with structures related to "(E)-3-(furan-2-yl)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)prop-2-en-1-one" have been extensively explored in pharmaceutical research. Their potential as alpha-subtype selective 5-HT-1D receptor agonists for migraine treatment has been noted, highlighting a focus on developing treatments with fewer side effects (Habernickel, 2001). Additionally, their application in creating antipsychotic drugs due to their affinity for dopamine and serotonin receptors has been explored, indicating their significance in addressing psychiatric disorders (Raviña et al., 2000).
Antidepressant and Anxiolytic Activities
Derivatives incorporating similar structural motifs have been synthesized and evaluated for their antidepressant and anxiolytic activities. This underscores the potential of these compounds in contributing to the development of novel therapeutic agents aimed at treating mood disorders (Kumar et al., 2017).
Antimicrobial Properties
The synthesis of novel pyrimidines and related compounds, including those with furan nuclei, has demonstrated significant antibacterial activity against a variety of gram-positive and gram-negative bacteria. This highlights the compound's potential application in the development of new antibacterial agents (Hamid & Shehta, 2018).
Heterocyclic Chemistry and Drug Discovery
The exploration of heterocyclic cores, including pyrazolo[1,5-a]pyridines, has been significant in drug discovery, particularly for designing molecules with high affinity for various receptors such as dopamine and serotonin receptors. These studies underscore the compound's relevance in the synthesis of small molecules with potential therapeutic applications (Swanson et al., 2009).
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(7-6-16-5-3-13-26-16)21-9-11-22(12-10-21)19(25)17-14-15-4-1-2-8-23(15)20-17/h3,5-7,13-14H,1-2,4,8-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDPQSAPUWAJST-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)C=CC4=CC=CO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN2C(=CC(=N2)C(=O)N3CCN(CC3)C(=O)/C=C/C4=CC=CO4)C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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